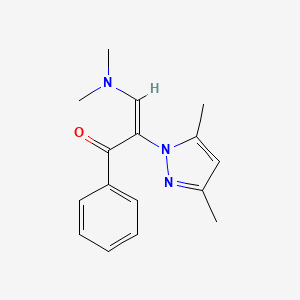

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one

Description

The compound (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one is a chalcone derivative featuring a conjugated enone system, a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a dimethylamino group at the β-position of the α,β-unsaturated ketone. This structural motif is critical for its electronic and steric properties, which influence its reactivity, stability, and biological interactions. The (E)-configuration of the double bond is confirmed by NMR spectroscopy, particularly through coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-12-10-13(2)19(17-12)15(11-18(3)4)16(20)14-8-6-5-7-9-14/h5-11H,1-4H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTTUOUYPMOQKZ-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1/C(=C/N(C)C)/C(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818925 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to improve yield and efficiency. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.

Scientific Research Applications

Pharmacological Applications

Chalcone derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antitumor activities. The specific compound has been studied for its potential in several areas:

Antiviral Activity

Recent studies have highlighted the antiviral potential of chalcone derivatives against various viruses. For instance, compounds similar to (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one have shown effectiveness against viral enzymes such as proteases and polymerases involved in viral replication. This suggests that similar derivatives could be explored for developing antiviral agents targeting SARS-CoV-2 and other viral pathogens .

Antibacterial Properties

The compound has demonstrated significant antibacterial activity against multidrug-resistant strains of bacteria. Research indicates that chalcones can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways . In vitro studies have shown that modifications in the chalcone structure can enhance its efficacy against specific bacterial strains.

Antitumor Effects

Chalcones are also recognized for their anticancer properties. Studies have indicated that (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . This makes it a candidate for further investigation in cancer therapy.

Coordination Chemistry Applications

The pyrazole moiety in the compound allows it to act as a ligand in coordination chemistry.

Ligand Formation

The 3,5-dimethylpyrazole component can coordinate with metal ions to form stable complexes. These complexes are useful in catalysis and materials science. For example, ligands derived from pyrazole have been utilized in the synthesis of metal-organic frameworks (MOFs) which have applications in gas storage and separation technologies .

Metal Complexes

Research has shown that metal complexes formed with pyrazole derivatives exhibit unique electronic properties that can be exploited in electronic devices and sensors. The ability to fine-tune the electronic properties through ligand modification is a significant advantage for developing novel materials .

Material Science Applications

The unique structural features of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one make it suitable for applications in material science.

Organic Electronics

Chalcone derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to absorb light and convert it into electrical energy is crucial for developing efficient organic electronic devices .

Photochemical Applications

The photochemical stability of chalcones allows them to be used as photoinitiators in polymerization processes. Their ability to generate reactive species upon exposure to UV light makes them valuable in the production of polymers used in coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylamino and pyrazolyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one and related compounds:

Structural and Functional Insights:

Fluorinated analogs (e.g., compounds 13–15 in ) exhibit altered electronic properties due to fluorine’s electronegativity, impacting their NMR chemical shifts (19F-NMR δ ≈ -120 to -140 ppm) .

Biological Activity: Compound 4b (chlorophenyl analog) demonstrates superior CB receptor binding (docking score: -9.2 kcal/mol) compared to non-halogenated chalcones, attributed to hydrophobic interactions with receptor pockets . The thienyl and furanyl derivatives (–5) show reduced bioactivity compared to pyrazole-containing analogs, likely due to decreased π-π stacking efficiency .

Synthetic Yield and Purity :

- Thienyl and furanyl chalcones (–6) achieve yields >85% under mild conditions, while fluorinated derivatives () require chromatographic purification, lowering yields to 60–75% .

Crystallographic Data: The thiazole-containing enaminone () crystallizes in a monoclinic system with bond lengths of 1.384 Å (C=C) and 1.254 Å (C=O), confirming resonance stabilization of the enone system .

Biological Activity

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one, commonly referred to as compound 956377-72-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and synthetic pathways.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O |

| Molar Mass | 269.34 g/mol |

| CAS Number | 956377-72-3 |

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its ability to induce apoptosis in glioma cells, suggesting potential applications in cancer therapy.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related compounds, one derivative (designated as 5f) showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy agent 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action was identified as apoptosis induction, with flow cytometry confirming cell cycle arrest as a significant pathway leading to cell death.

The mechanism by which (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one exerts its effects involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound's structure allows it to engage with specific molecular targets, potentially influencing signaling pathways associated with cancer cell survival.

Key Findings from Research

- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, a crucial feature for effective anti-cancer agents.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant disruptions in the cell cycle of cancer cells, further contributing to its cytotoxic effects .

- Selectivity : Importantly, the compound demonstrated minimal toxicity towards healthy cells (L929 cell line), indicating a degree of selectivity that is desirable in cancer therapeutics.

Comparative Analysis with Other Compounds

To contextualize the efficacy of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one, it is beneficial to compare it with other compounds within the same class:

| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 5f | 5.13 | C6 Glioma | Apoptosis |

| 5-Fluorouracil | 8.34 | C6 Glioma | Antimetabolite |

| Compound X | TBD | TBD | TBD |

Case Studies

Recent studies have focused on synthesizing derivatives of pyrazole-containing compounds to explore their biological activities further. A notable case involved the synthesis and evaluation of various oxime ether derivatives related to pyrazole structures, which exhibited promising anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one, and how can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve yield and purity?

- Methodology :

- Condensation reactions : Use a propenone backbone and substituted pyrazole precursors under reflux conditions in ethanol or DMF. Potassium carbonate is often employed as a base to facilitate coupling (e.g., synthesis of similar pyrazol-1-yl ethanones via 4-chlorophenacyl bromide and pyrazole derivatives) .

- Solvent optimization : Polar aprotic solvents like DMF enhance reaction rates for heterocyclic coupling, while ethanol facilitates recrystallization for purity ≥95% .

- Monitoring : Track reaction progress via TLC and confirm purity using HPLC or LC-MS.

Q. How should researchers address contradictions in spectral data (e.g., NMR chemical shifts vs. X-ray crystallographic bond lengths) during structural characterization?

- Methodology :

- Multi-technique validation : Combine / NMR (for solution-state conformation) with X-ray crystallography (for solid-state structure). For example, resolve discrepancies in keto-enol tautomerism by comparing experimental data with computational simulations (DFT calculations) .

- Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities in stereochemistry, as demonstrated for analogous (E)-configured pyrazole derivatives .

Q. What in vitro biological screening models are appropriate for preliminary evaluation of this compound’s antimicrobial or anticancer potential?

- Methodology :

- Antimicrobial assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria in serial dilution assays with ciprofloxacin/norfloxacin as positive controls. For antifungal activity, test against C. albicans and A. niger .

- Anticancer screening : Employ Dalton’s lymphoma ascites (DLA) or Ehrlich ascites cell lines to assess cytotoxicity via MTT assays, comparing IC values with standard chemotherapeutics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring or phenyl group) influence the compound’s biological activity and pharmacokinetic properties?

- Methodology :

- SAR studies : Synthesize analogs with halogen (Cl, F) or methoxy substituents on the phenyl ring and compare bioactivity. For example, chlorinated derivatives show enhanced antimicrobial potency due to increased lipophilicity .

- ADMET prediction : Use computational tools (e.g., SwissADME) to model logP, solubility, and cytochrome P450 interactions. Experimental validation via hepatic microsome assays can confirm metabolic stability .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic/electrophilic environments or its binding affinity to biological targets (e.g., kinases)?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, the α,β-unsaturated ketone moiety is prone to Michael addition reactions .

- Molecular docking : Screen against protein targets (e.g., bacterial DNA gyrase or human histone deacetylases) using AutoDock Vina. Validate predictions with SPR or ITC binding assays .

Q. How can researchers resolve challenges in crystallizing this compound for structural studies, particularly when polymorphic forms arise?

- Methodology :

- Polymorph screening : Use solvent vapor diffusion with varied solvents (e.g., DMF/EtOH mixtures) to isolate stable crystalline forms. For example, slow evaporation from acetone yields monoclinic crystals suitable for XRD .

- Thermal analysis : Perform DSC/TGA to identify phase transitions and select optimal conditions for crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.